4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Introduction to Benzimidazole-Pyrrolidinone Hybrid Architectures in Modern Medicinal Chemistry
Historical Evolution of Heterocyclic Hybrid Compounds in Drug Discovery
The conceptual foundation for heterocyclic hybrids dates to the 19th century, when pioneers like Brugnatelli and Runge isolated early heterocycles such as alloxan and pyrrole. These discoveries laid the groundwork for understanding nitrogen- and oxygen-containing rings as bioactive scaffolds. By the mid-20th century, Chargaff’s elucidation of purine and pyrimidine roles in genetics catalyzed interest in functionalizing heterocycles for therapeutic applications.
The benzimidazole scaffold emerged as a critical pharmacophore following the synthesis of 5,6-dimethylbenzimidazole, a structural component of vitamin B₁₂. Parallel developments in pyrrolidinone chemistry, particularly its adoption as a conformational constraint in peptidomimetics, expanded its utility in central nervous system (CNS) and antimicrobial therapies. The strategic fusion of these moieties began gaining traction in the 2010s, driven by advances in molecular hybridization techniques. For instance, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives demonstrated dual inhibition of fungal CYP51 enzymes and cell wall synthesis pathways, validating the multitarget potential of hybrid architectures.
Key Milestones in Hybrid Heterocycle Development
Rationale for Structural Integration of Benzimidazole and Pyrrolidinone Moieties
The fusion of benzimidazole and pyrrolidinone addresses three critical challenges in drug design: target selectivity , pharmacokinetic optimization , and resistance mitigation . Benzimidazole’s planar aromatic system enables π-π stacking with enzyme active sites, particularly cytochrome P450 isoforms like CYP51. Meanwhile, the pyrrolidinone ring introduces torsional flexibility, allowing adaptation to diverse binding pockets while maintaining metabolic stability.
Structural and Functional Synergies
- Electron-Deficient Benzimidazole Core : Coordinates with heme iron in fungal CYP51, disrupting ergosterol biosynthesis. The 2,4-dimethylphenoxyethyl substituent enhances lipophilicity, promoting membrane penetration.
- Pyrrolidinone Spacer : The lactam group forms hydrogen bonds with aspartate residues in target enzymes, while its puckered conformation reduces off-target interactions.
- Methoxyphenyl Auxiliary Group : The para-methoxy group engages in van der Waals interactions with hydrophobic enzyme subpockets, improving binding affinity.
This synergy is exemplified in hybrid compounds like 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one, where molecular modeling predicts simultaneous engagement with fungal CYP51 and β-(1,3)-D-glucan synthase. Such multitarget activity reduces the likelihood of resistance development compared to single-mechanism agents.
Comparative Analysis of Hybrid Architectures
Properties
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-13-26(20(2)16-19)34-15-14-30-25-7-5-4-6-24(25)29-28(30)21-17-27(32)31(18-21)22-9-11-23(33-3)12-10-22/h4-13,16,21H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHLGWCEXVPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylphenoxyethyl chain and the pyrrolidinone ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies have reported that similar compounds can target specific pathways involved in cancer proliferation, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Compounds with similar structural characteristics have shown promising antimicrobial activity against a variety of pathogens. The incorporation of the dimethylphenoxy group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial and fungal strains .
Neuroprotective Effects
The benzodiazole derivative has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed that the compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammation, which are critical factors in conditions like Alzheimer’s disease .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrrolidinone ring and subsequent modifications to introduce the benzodiazole and phenoxy groups. Recent advancements in synthetic methodologies have allowed for more efficient production with higher yields .
Case Studies
Mechanism of Action
The mechanism by which 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
Biological Activity
The compound 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzodiazoles and pyrrolidines. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzodiazoles possess significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated mild to moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The benzodiazole nucleus has been linked to anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Properties : Certain derivatives have shown analgesic effects in animal models, suggesting potential use in pain management .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymes : Similar compounds have been found to inhibit enzymes involved in the biosynthesis of essential cellular components. For example, some benzodiazole derivatives inhibit cytochrome P450 enzymes, which are crucial for steroid synthesis in fungi .
- Interference with Cell Membrane Integrity : The presence of hydrophobic groups in the structure may enhance the ability of the compound to integrate into cell membranes, disrupting their integrity and function .
Antimicrobial Activity
A study focusing on a series of benzodiazole derivatives reported significant antimicrobial activity against various pathogens. The compound exhibited a zone of inhibition comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and pain responses. The results suggest that it could be beneficial in managing chronic inflammatory conditions .
Data Tables
Q & A
Q. How to identify degradation products under accelerated stability conditions (40°C/75% RH)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
